molecular formula C25H24N2 B11552385 N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline

Cat. No.: B11552385
M. Wt: 352.5 g/mol
InChI Key: RCZQXCUHDANYOT-UHFFFAOYSA-N
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Description

(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE typically involves the condensation of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 3,4-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole oxides, while reduction could produce indole amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, indole derivatives are often studied for their potential therapeutic properties. This compound might exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE would depend on its specific biological activity. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1-benzyl-2-methyl-1H-indole
  • 3,4-dimethylaniline
  • Indole-3-carbaldehyde

Uniqueness

What sets (E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)-N-(3,4-DIMETHYLPHENYL)METHANIMINE apart is its specific combination of functional groups and stereochemistry, which might confer unique biological or chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(1-benzyl-2-methylindol-3-yl)-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C25H24N2/c1-18-13-14-22(15-19(18)2)26-16-24-20(3)27(17-21-9-5-4-6-10-21)25-12-8-7-11-23(24)25/h4-16H,17H2,1-3H3

InChI Key

RCZQXCUHDANYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C

Origin of Product

United States

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